Petrobactin sulfonate was first identified in Marinobacter hydrocarbonoclasticus, a gram-negative bacterium known for its hydrocarbon degradation capabilities. This compound is structurally related to petrobactin, which is synthesized by other bacteria such as Bacillus anthracis under iron-deprived conditions. The classification of petrobactin sulfonate as a catecholate siderophore highlights its structural features, which include multiple hydroxyl groups that enhance its iron-binding properties .
The biosynthesis of petrobactin sulfonate involves several enzymatic steps encoded by specific gene clusters. In the case of Bacillus anthracis, the asbABCDEF gene cluster is critical for the production of petrobactin, which serves as a precursor for petrobactin sulfonate. Key steps in the biosynthetic pathway include:
Purification techniques such as reversed-phase high-pressure liquid chromatography (RP-HPLC) are employed to isolate petrobactin sulfonate from culture extracts, followed by mass spectrometry for structural confirmation .
Petrobactin sulfonate features a complex molecular structure characterized by a citrate backbone linked to multiple 3,4-dihydroxybenzoyl moieties. The presence of sulfonate groups significantly alters its solubility and reactivity.
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are utilized to elucidate the structure and confirm the presence of the sulfonate modifications .
Petrobactin sulfonate participates in various chemical reactions primarily centered around iron coordination. The reactions can be summarized as follows:
The mechanism of action of petrobactin sulfonate revolves around its ability to sequester iron from the environment. This process involves:
Petrobactin sulfonate exhibits several notable physical and chemical properties:
Quantitative analyses have shown that petrobactin sulfonate has higher stability constants for Fe(III) compared to other common siderophores, making it an effective tool for iron acquisition in marine environments .
Petrobactin sulfonate has several important applications in scientific research:
The biosynthesis of petrobactin sulfonate is governed by the asbABCDEF operon in both Bacillus anthracis and Marinobacter hydrocarbonoclasticus. While the core genetic architecture is conserved, functional divergences exist. In B. anthracis, this operon encodes enzymes essential for assembling petrobactin—a 3,4-dihydroxybenzoyl (3,4-DHB)-spermidine-citrate conjugate. Deletion of any asb gene (A-F) completely abolishes petrobactin production, confirming the operon’s necessity for siderophore assembly [2] [3]. In contrast, M. hydrocarbonoclasticus harbors additional genes downstream of asbF, including a putative sulfotransferase gene (st), which catalyzes the sulfonation of the 3,4-DHB moiety to yield petrobactin sulfonate [5] [8].
Table 1: Functional Comparison of asbABCDEF Genes in Bacillus vs. Marinobacter
Gene | Function in B. anthracis | Function in M. hydrocarbonoclasticus |
---|---|---|
asbA | Condenses 3,4-DHB with spermidine | Identical function |
asbB | Catalyzes bis-spermidine-citrate coupling | Identical function |
asbC | Putative dehydrogenase | Identical function |
asbD | Acyl carrier protein | Identical function |
asbE | 3,4-DHB synthesis | Identical function |
asbF | 2,3-DHB → 3,4-DHB conversion | Identical function |
st | Absent | Sulfonation of 3,4-DHB ring |
Iron regulation also differs: In B. anthracis, asbB transcription occurs under both iron-replete and iron-depleted conditions, enabling "stealth" siderophore production that evades host immune sequestration [1]. M. hydrocarbonoclasticus operon expression is exclusively iron-dependent but shows enhanced activity in high-salinity marine environments [8].
Sulfonation distinguishes petrobactin sulfonate from petrobactin and is mediated by a dedicated sulfotransferase (ST) in M. hydrocarbonoclasticus. This enzyme transfers a sulfonate group (SO₃²⁻) from the co-substrate 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 2-position of the 3,4-DHB aromatic ring. The reaction occurs post-assembly of the petrobactin scaffold, generating a C-S bond that significantly alters the molecule’s physicochemical properties [5] [8]. Key mechanistic features include:
No homologs of ST exist in B. anthracis, explaining why it produces only non-sulfonated petrobactin [6].
Petrobactin sulfonate assembly follows a nonribosomal peptide synthetase (NRPS)-independent pathway. The process initiates with the activation of 3,4-DHB by AsbA, which adenylates the carboxyl group using ATP. The activated 3,4-DHB is then transferred to spermidine, forming N-(3,4-dihydroxybenzoyl)-spermidine via a two-step nucleophilic substitution [2] [9]. Citrate enters the pathway through AsbB, a citrate-spermidine ligase that catalyzes two consecutive amide bond formations:
Table 2: Enzymatic Steps in Petrobactin Core Assembly
Step | Enzyme | Substrates | Product | Energy Source |
---|---|---|---|---|
1 | AsbA | 3,4-DHB + spermidine | N-(3,4-DHB)-spermidine | ATP → AMP + PPi |
2 | AsbB | N-(3,4-DHB)-spermidine + citrate | 3,4-DHB-spermidinyl citrate | ATP → AMP + PPi |
3 | AsbB | 3,4-DHB-spermidinyl citrate + N-(3,4-DHB)-spermidine | Bis(3,4-DHB-spermidinyl) citrate | ATP → AMP + PPi |
AsbD, an acyl carrier protein, shuttles intermediates between AsbA and AsbB, while AsbC (a dehydrogenase) maintains cofactor integrity [2] [7].
Sulfonation occurs exclusively after the petrobactin backbone is fully assembled. In M. hydrocarbonoclasticus, the cytoplasmic sulfotransferase (ST) recognizes the terminal 3,4-DHB ring of the bis-spermidinyl-citrate conjugate. The reaction mechanism involves:
This modification is physiologically critical: The sulfonate group introduces a permanent negative charge, enhancing hydrophilicity and preventing membrane permeabilization. Consequently, petrobactin sulfonate relies on specific transporters (e.g., FpuA in Bacillus) for cellular uptake [4] [8].
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